molecular formula C10H12F2O B1411465 4-Difluoromethyl-2,5-dimethylanisole CAS No. 1803785-33-2

4-Difluoromethyl-2,5-dimethylanisole

Cat. No.: B1411465
CAS No.: 1803785-33-2
M. Wt: 186.2 g/mol
InChI Key: STJMHOCFYRYBRS-UHFFFAOYSA-N
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Description

4-Difluoromethyl-2,5-dimethylanisole is an organic compound with the molecular formula C10H12F2O. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a methoxybenzene ring, specifically at the 4-position, with additional methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,5-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing anisole derivative. One common method is the difluoromethylation of 2,5-dimethylanisole using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions to ensure high yield and selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethyl-2,5-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Difluoromethyl-2,5-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Difluoromethyl-2,5-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 4-Difluoromethyl-2,3-dimethylanisole
  • 4-Difluoromethyl-2,6-dimethylanisole
  • 4-Difluoromethyl-3,5-dimethylanisole

Comparison: 4-Difluoromethyl-2,5-dimethylanisole is unique due to the specific positioning of the difluoromethyl and methyl groups on the anisole ring. This positioning can influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

1-(difluoromethyl)-4-methoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMHOCFYRYBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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